6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Description
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a brominated tetrahydroquinoline derivative characterized by a bromomethyl substituent at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline core. The hydrobromide salt enhances its stability and solubility, making it valuable in pharmaceutical synthesis, particularly as an intermediate in alkylation reactions . Its molecular formula is C₁₁H₁₃Br₂N, with a molecular weight of 327.05 g/mol (estimated based on structural analogs) .
Properties
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13;/h4-5,7H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJHMSUIKPLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the following steps:
Bromination: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt, resulting in the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex or simplified structures, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting its use in cancer therapy .
- Neurological Effects : Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and could potentially be used in treating neurodegenerative diseases .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Synthesis : The bromomethyl group allows for further functionalization reactions, making it a versatile building block for synthesizing more complex organic molecules .
- Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes, contributing to the development of new synthetic methodologies .
Material Science Applications
The compound also finds applications in material science:
- Polymer Chemistry : It has potential uses as a monomer or additive in the production of polymers with specific properties due to its unique chemical structure .
- Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials and nanocomposites that could enhance material properties such as strength and conductivity .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Antitumor Properties
In vitro tests conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound promotes apoptotic pathways, highlighting its potential role in cancer therapeutics.
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective properties of this compound showed promising results in models of oxidative stress-induced neuronal damage. The findings suggest that it may help mitigate neurodegeneration by modulating oxidative stress markers.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, thereby exerting its effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius in the target compound increase reactivity in nucleophilic substitutions compared to chloro analogs (e.g., 6-chloro derivatives) .
- Salt Forms : Hydrobromide salts (target compound) may offer better aqueous solubility than hydrochloride salts (e.g., 6-bromo-4,4-dimethyl-THQ hydrochloride) .
- Methyl Position : 1-Methyl substitution (target compound) reduces steric hindrance compared to 3-methyl or 4,4-dimethyl analogs, facilitating reactions at the 6-bromomethyl site .
Q & A
Q. What are the optimal conditions for synthesizing 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide to maximize yield?
Methodological Answer:
- Reaction Design: Use bromination agents (e.g., Br₂ in CH₂Cl₂ with BF₃-THF as a catalyst) under inert atmospheres (N₂/Ar) at 0–20°C for controlled reactivity .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the hydrobromide salt. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
- Yield Optimization: Adjust stoichiometry of bromomethylation reagents (e.g., 1.2–1.5 eq. Br₂) to minimize over-bromination byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Q. What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Aprotic Solvents: DMSO or DMF (1–10 mM stock solutions) due to the compound’s moderate solubility (~5 mg/mL). Avoid aqueous buffers (pH >7) to prevent hydrolysis of the bromomethyl group .
- Storage: Store at –20°C under desiccation to mitigate hygroscopic degradation .
Advanced Research Questions
Q. How does the bromomethyl substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Mechanistic Insight: The bromomethyl group acts as an electrophilic site, enabling Suzuki-Miyaura couplings with arylboronic acids. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/H₂O (3:1) at 80°C for 12h to achieve >80% coupling efficiency .
- Competing Pathways: Monitor for undesired debromination (via GC-MS) under strong reducing conditions .
Q. What strategies mitigate instability during long-term storage?
Methodological Answer:
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–92%)?
Methodological Answer:
Q. What in vitro models are suitable for studying its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
